molecular formula C14H13FN2O2 B4393377 N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea

N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea

Cat. No. B4393377
M. Wt: 260.26 g/mol
InChI Key: IYIFWILQTDNALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea, also known as FMU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action, which makes it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It has been shown to have a unique mechanism of action, which involves the formation of a covalent bond between N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea and the enzyme. This mechanism of action makes N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, which can lead to a decrease in intraocular pressure. It has also been shown to inhibit the activity of various other enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important for the regulation of neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea has several advantages for use in lab experiments, including its high purity and ease of synthesis. It is also a potent inhibitor of various enzymes, which makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions. However, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea, including the development of new synthesis methods to improve yield and purity. Further studies are also needed to investigate the potential use of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea as a drug candidate for various diseases, including glaucoma and epilepsy. Additionally, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea can be used as a tool for studying protein-ligand interactions and enzyme inhibition, which can lead to a better understanding of various biological processes.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and protein-ligand binding assays. It has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, which makes it a potential drug candidate for diseases such as glaucoma and epilepsy. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)urea has also been used as a tool to study protein-ligand interactions, which is important for understanding the molecular basis of various biological processes.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-13-9-5-4-8-12(13)17-14(18)16-11-7-3-2-6-10(11)15/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIFWILQTDNALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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